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Introduction

These application notes provide a comprehensive methodology for conducting clinical trials on

CEREC (Chairside Economical Restoration of Esthetic Ceramics) restorations. The protocols

outlined are intended for researchers, scientists, and dental professionals engaged in the

clinical evaluation of this CAD/CAM (Computer-Aided Design/Computer-Aided Manufacturing)

restorative system. The aim is to ensure standardized, reliable, and valid data collection for

assessing the efficacy and long-term performance of CEREC restorations.[1]

1. Study Design and Ethical Considerations

A prospective, longitudinal cohort study is the most appropriate design for evaluating the long-

term clinical performance of CEREC restorations.[2][3] This design allows for the observation of

restorations over an extended period, providing valuable data on survival rates and potential

failure modes.

1.1. Ethical Approval Before initiation, the clinical trial protocol must be submitted to and

approved by an accredited Institutional Review Board (IRB) or an independent ethics

committee.[1][4]

1.2. Informed Consent All participating patients must be thoroughly informed about the study's

objectives, procedures, potential risks, and benefits. Written informed consent must be

obtained from each participant before their inclusion in the trial.[4]
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1.3. Patient Selection

Inclusion Criteria:

Patients requiring single-unit restorations such as inlays, onlays, crowns, or veneers.[5]

Good oral hygiene.[4]

Agreement to attend all scheduled follow-up appointments.

Age between a specified range (e.g., 18-70 years).

Exclusion Criteria:

Active periodontal disease.

High caries risk.[3]

Known allergies to dental materials being used.

Presence of parafunctional habits (e.g., bruxism) that are not managed.[4]

Systemic diseases that could compromise tissue healing.[4]

2. Experimental Protocols

2.1. Pre-operative Evaluation A thorough pre-operative assessment is crucial for baseline data

collection. This includes:

Detailed medical and dental history.

Clinical examination, including caries risk assessment.[3]

Radiographic evaluation (periapical and bitewing radiographs) of the teeth to be restored.[6]

Pre-operative photographs.

Assessment of tooth vitality.
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2.2. Tooth Preparation

Tooth preparation should follow conservative principles, preserving as much healthy tooth

structure as possible.[7][8]

Preparation guidelines specific to the type of CEREC restoration (inlay, onlay, crown) and the

material used (e.g., feldspathic ceramic, lithium disilicate) must be strictly adhered to.

2.3. Digital Impression and Restoration Design

An intraoral scanner is used to create a digital impression of the prepared tooth and the

surrounding dentition.

The restoration is then designed using the CAD software component of the CEREC system.

Key parameters such as marginal fit, occlusal contacts, and anatomical form are defined

during this stage.

2.4. Milling and Characterization

The designed restoration is milled from a pre-fabricated ceramic block of the chosen material

and shade.[5]

After milling, the restoration is tried in the patient's mouth to verify fit and occlusion.

Staining and glazing are performed as needed to achieve optimal esthetics.

2.5. Adhesive Cementation

The internal surface of the restoration is etched and silanated according to the

manufacturer's instructions for the specific ceramic material.

The tooth surface is prepared for adhesive bonding, typically involving etching and

application of a bonding agent.

A resin cement is used to lute the restoration to the tooth.[2][9] Excess cement is carefully

removed.
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2.6. Post-operative Evaluation (Baseline) A baseline evaluation is conducted immediately after

cementation. This includes:

Clinical assessment using the modified USPHS criteria (see Section 3).[2][10]

Post-operative radiographs.

Post-operative photographs.

2.7. Follow-up Examinations Patients are recalled for follow-up examinations at regular

intervals (e.g., 6 months, 1 year, and annually thereafter).[11] At each recall, the following are

performed:

Clinical evaluation using the modified USPHS criteria.

Radiographic evaluation.

Photographic documentation.

Assessment of patient satisfaction.[2]

3. Clinical Evaluation Criteria

The clinical performance of the CEREC restorations should be evaluated using standardized

and widely accepted criteria, such as the modified United States Public Health Service

(USPHS) criteria.[6][12][13]

Table 1: Modified USPHS Criteria for Clinical Evaluation of Restorations
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Criterion Alpha (Ideal) Bravo (Acceptable)

Charlie

(Unacceptable -

Repair/Replace)

Marginal Integrity

No visible evidence of

a crevice along the

margin.[13]

Visible evidence of a

crevice, but no

exposure of dentin or

base.[13]

Explorer catches and

penetrates a crevice,

or dentin/base is

exposed.[13]

Anatomical Form

The restoration is

continuous with

existing anatomic

form.[13]

The restoration is

slightly under- or over-

contoured.

The restoration is

sufficiently under- or

over-contoured to

require replacement.

Surface Texture

Smooth surface,

comparable to

enamel.[13]

Surface is slightly

rough or pitted.

Surface is deeply

pitted or grooved.

Marginal Discoloration
No discoloration

present.[13]

Slight discoloration

that has not

penetrated in a pulpal

direction.[13]

Discoloration has

penetrated along the

margin in a pulpal

direction.[13]

Secondary Caries

No evidence of caries

contiguous with the

margin.[13]

Not applicable.

Caries is evident at

the margin of the

restoration.[13]

Post-operative

Sensitivity

No sensitivity reported

by the patient.

Patient reports mild,

transient sensitivity.

Patient reports

persistent or severe

sensitivity.

Color Match

The restoration

matches the shade

and translucency of

the adjacent tooth

structure.[13]

Mismatch in shade or

translucency is within

the normal range of

tooth color.[13]

Mismatch in shade or

translucency is

outside the normal

range.[13]
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Quantitative data from the clinical trial should be summarized in clearly structured tables to

facilitate comparison and analysis.

Table 2: Survival and Success Rates of CEREC Restorations from Clinical Studies

Study
Restoration

Type

Follow-up

Period

Survival Rate

(%)

Success Rate

(%)

Posselt &

Kerschbaum

(2003)[5]

Inlays and

Onlays
9 years 95.5 -

Otto & De Nisco

(2002)[2]

Inlays and

Onlays
10 years 90.4 -

Zimmer et al.

(2008)[9]

Inlays and

Onlays
10 years 85.7 -

Bindl & Mörmann

(1999)[5]
Endocrowns 2 years 94.7 -

A 20-Year

Review[5]
Various 10 years >90 -

Systematic

Review[14]
Inlays 4.2 years 97.4 -

Long-term

Study[10]

Inlays and

Onlays
Up to 27 years 87.5 -

Table 3: Reasons for Failure of CEREC Restorations in Clinical Trials
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Reason for

Failure

Otto & De Nisco

(2002)[2]

Zimmer et al.

(2008)[9]

Long-term

Study (up to 27

years)[10]

Systematic

Review[14]

Ceramic Fracture 53% - 65%
Predominant

reason

Tooth Fracture 20% - 13%
Identified as a

cause

Secondary

Caries
20% - 18% -

Endodontic

Problems
7% - 4% -

Debonding/Loss

of Restoration
- - - -

Post-operative

Hypersensitivity
- - -

Identified as a

cause

5. Visualization of Experimental Workflow
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Pre-Trial Phase

Treatment Phase

Follow-up Phase

Data Analysis Phase

Ethical Approval
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Pre-operative Evaluation

Tooth Preparation

Digital Impression

Restoration Design (CAD)

Milling (CAM) & Characterization

Adhesive Cementation
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Clinical & Radiographic Evaluation

Data Collection (USPHS)

Statistical Analysis
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Caption: Workflow for a clinical trial of CEREC restorations.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1177376?utm_src=pdf-body-img
https://www.benchchem.com/product/b1177376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Logical Relationship of Evaluation Criteria

Biological Factors Mechanical & Functional Factors Esthetic Factors

Secondary Caries

Overall Clinical Success

Post-operative Sensitivity Tooth Vitality Marginal Integrity Anatomical Form Surface Texture Restoration Fracture Tooth Fracture Color Match Marginal Discoloration

Click to download full resolution via product page

Caption: Interrelationship of factors for clinical success.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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